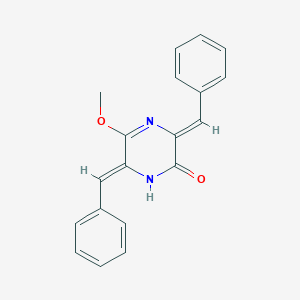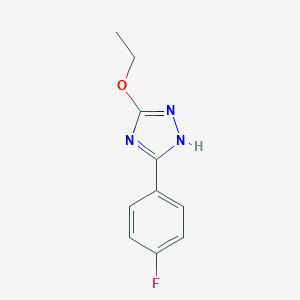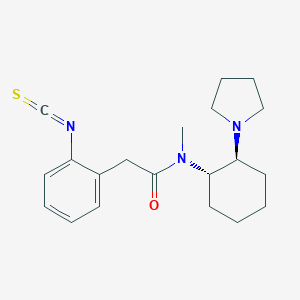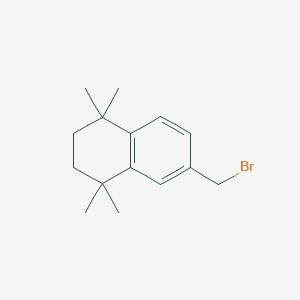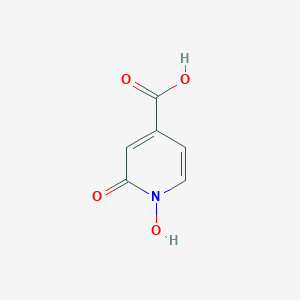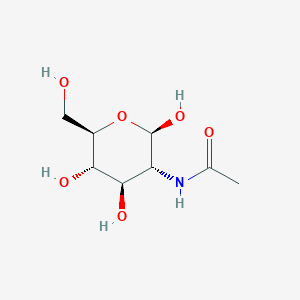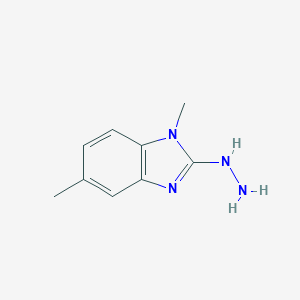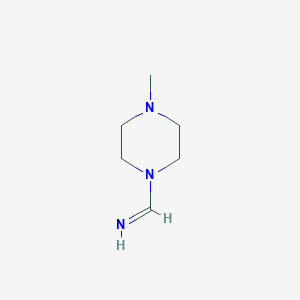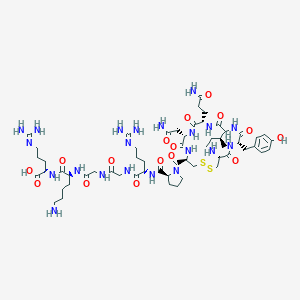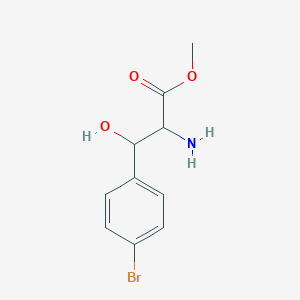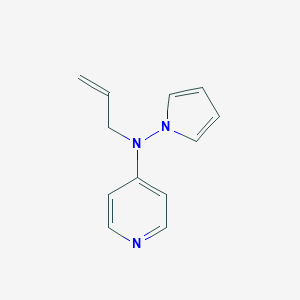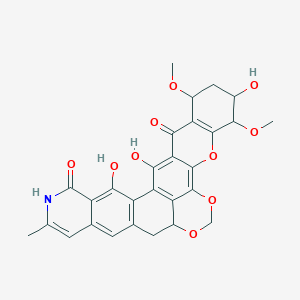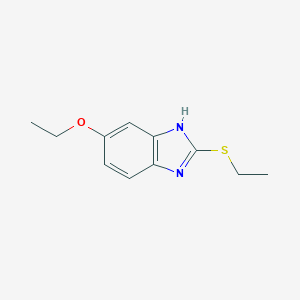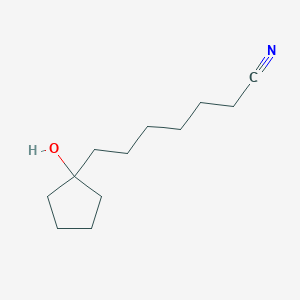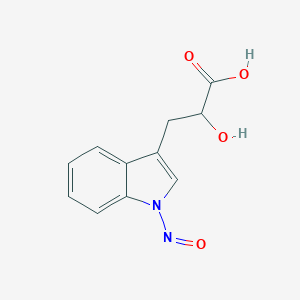
N-Nitrosoindole-3-lactic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosoindole-3-lactic acid (NILA) is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. NILA is a nitrosated derivative of indole-3-lactic acid, which is a natural metabolite found in human urine and feces. The synthesis of NILA involves the reaction of indole-3-lactic acid with nitrous acid, resulting in the formation of a nitroso group at the N-1 position of the indole ring.
Wirkmechanismus
The mechanism of action of N-Nitrosoindole-3-lactic acid is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. Studies have shown that N-Nitrosoindole-3-lactic acid induces the production of ROS, which can lead to DNA damage and apoptosis in cancer cells. In addition, N-Nitrosoindole-3-lactic acid has been shown to activate the JNK and p38 MAPK signaling pathways, which are involved in cell cycle regulation and apoptosis.
Biochemische Und Physiologische Effekte
N-Nitrosoindole-3-lactic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, N-Nitrosoindole-3-lactic acid has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Nitrosoindole-3-lactic acid is its ease of synthesis and availability. N-Nitrosoindole-3-lactic acid can be synthesized under mild conditions and in high yield, making it a readily available compound for scientific research. However, one of the limitations of N-Nitrosoindole-3-lactic acid is its instability, which can pose challenges for its storage and handling in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N-Nitrosoindole-3-lactic acid. One direction is to further investigate its anti-cancer activity and potential applications in cancer therapy. Another direction is to explore its potential applications in other fields, such as neuroprotection and cardiovascular disease. Additionally, further studies are needed to understand the mechanism of action of N-Nitrosoindole-3-lactic acid and its effects on various signaling pathways.
Synthesemethoden
The synthesis of N-Nitrosoindole-3-lactic acid can be achieved through various methods, including the reaction of indole-3-lactic acid with nitrous acid in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the yield of N-Nitrosoindole-3-lactic acid can be optimized by varying the reaction parameters such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-Nitrosoindole-3-lactic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-Nitrosoindole-3-lactic acid is in the field of cancer research. Studies have shown that N-Nitrosoindole-3-lactic acid exhibits potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, N-Nitrosoindole-3-lactic acid has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxic side effects.
Eigenschaften
CAS-Nummer |
117333-21-8 |
|---|---|
Produktname |
N-Nitrosoindole-3-lactic acid |
Molekularformel |
C11H10N2O4 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
2-hydroxy-3-(1-nitrosoindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c14-10(11(15)16)5-7-6-13(12-17)9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,15,16) |
InChI-Schlüssel |
BSAHBIFSJDNPFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)O |
Synonyme |
2-HYDROXY-(1-N-NITROSOINDOLE)PROPIONICACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



